molecular formula C18H17N3O2S2 B3010167 (E)-1-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one CAS No. 1351663-98-3

(E)-1-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Cat. No. B3010167
CAS RN: 1351663-98-3
M. Wt: 371.47
InChI Key: UOZRNLUFRFGIFX-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C18H17N3O2S2 and its molecular weight is 371.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Synthesis of Novel Derivatives for Antimicrobial Activities : A study synthesized derivatives containing piperidine and 1,3,4-thiadiazole, demonstrating significant antimicrobial activity against various microorganisms. The synthesized compounds showed promise for further development as antimicrobial agents (Abdelhamid, Ismail, & Abdel-Aziem, 2008).

  • Antibacterial and Antifungal Agents : Another research focused on acetylenic derivatives of substituted 1,3,4-thiadiazole, indicating their potential as antibacterial and antifungal agents. These derivatives were synthesized and their chemical and biological behavior was investigated (Tamer & Qassir, 2019).

Nematicidal and Antimicrobial Properties

  • Nematicidal and Antimicrobial Activities : A study synthesized a series of derivatives with 1,3,4-thiadiazole, benzo[b]furan, and piperidine moieties. These compounds were tested for nematicidal activity and also displayed appreciable activity against bacteria and fungi, suggesting their potential as nematicidal and antimicrobial agents (Reddy, Rao, Yakub, & Nagaraj, 2010).

Antitubercular and Antifungal Activity

  • Novel Derivatives with Antitubercular and Antifungal Effects : Research on novel 6-(4-substituted aryl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole derivatives displayed significant antitubercular and antifungal activity. These findings suggest the potential of these derivatives in treating tuberculosis and fungal infections (Syed, Ramappa, & Alegaon, 2013).

Antileishmanial Activity

  • Piperazinyl-Linked Derivatives for Antileishmanial Activity : A synthesis of 5-(5-nitrofuran-2-y1)-1,3,4-thiadiazoles with piperazinyl-linked benzamidine substituents was carried out to optimize antileishmanial activity. Some compounds in this series showed promising results against Leishmania major (Tahghighi et al., 2011).

properties

IUPAC Name

(E)-1-[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-3-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S2/c22-16(6-5-14-3-2-12-24-14)21-9-7-13(8-10-21)17-19-20-18(25-17)15-4-1-11-23-15/h1-6,11-13H,7-10H2/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOZRNLUFRFGIFX-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(S2)C3=CC=CO3)C(=O)C=CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1C2=NN=C(S2)C3=CC=CO3)C(=O)/C=C/C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

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